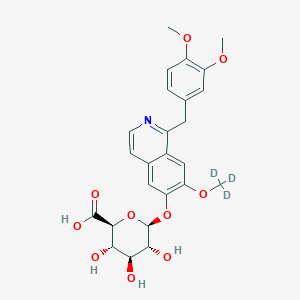
6-Demethyl Papaverine-d3 beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Demethyl Papaverine-d3 beta-D-Glucuronide is a labeled metabolite of Papaverine, a well-known vasodilator. This compound is primarily used in proteomics research and has a molecular formula of C25H24D3NO10 with a molecular weight of 504.50 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves the incorporation of deuterium (d3) into the Papaverine structure, followed by glucuronidation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for glucuronidation involve the use of glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps, including the synthesis of the deuterated precursor and subsequent glucuronidation .
Análisis De Reacciones Químicas
Types of Reactions
6-Demethyl Papaverine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6-Demethyl Papaverine-d3 beta-D-Glucuronide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Used in studies involving enzyme kinetics and metabolic profiling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Papaverine, it may exert similar effects, such as vasodilation, by inhibiting phosphodiesterase enzymes and increasing cyclic adenosine monophosphate (cAMP) levels. This leads to the relaxation of smooth muscle cells and improved blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Papaverine: The parent compound, known for its vasodilatory effects.
6-Demethyl Papaverine: A closely related compound without the deuterium labeling.
Papaverine beta-D-Glucuronide: The non-deuterated glucuronide form.
Uniqueness
6-Demethyl Papaverine-d3 beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry. This labeling allows for precise tracking and quantification in biological systems .
Propiedades
Fórmula molecular |
C25H27NO10 |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1/i3D3 |
Clave InChI |
UGQMKGSZOXHZOP-PABHCYFOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


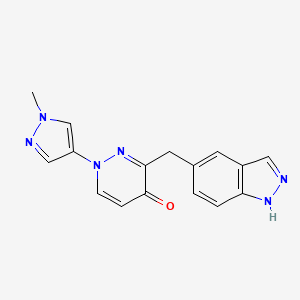
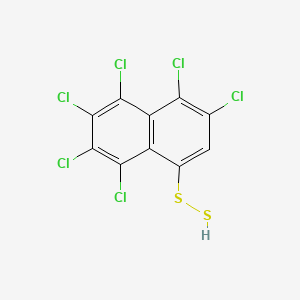
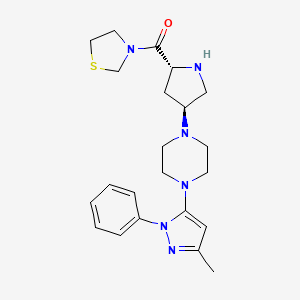

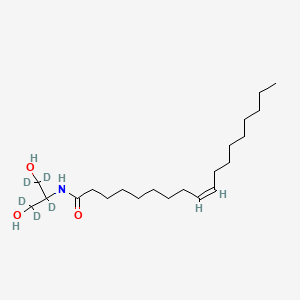
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
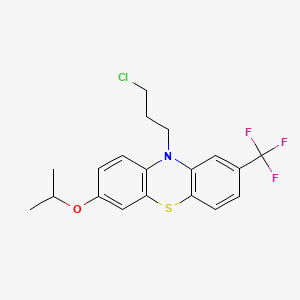
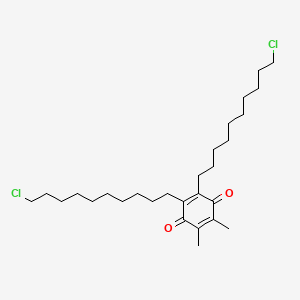

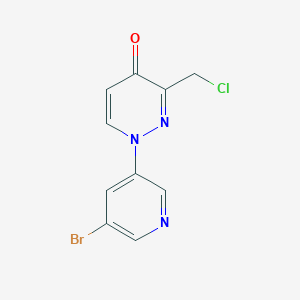
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
